1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine
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Overview
Description
1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.815 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 4-chloro-2-nitrobenzoyl group. This compound is used in various research fields due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-chloro-2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or receptor modulation. The benzyl and piperazine moieties contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine can be compared with other similar compounds such as:
- 1-benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
- 1-benzyl-4-(3-nitrobenzoyl)piperazine
- 1-benzyl-4-(2-nitrobenzoyl)piperazine
- 1-benzyl-4-(4-methoxy-3-nitrobenzoyl)piperazine
These compounds share a similar piperazine core but differ in the substituents on the benzoyl group. The unique combination of the 4-chloro and 2-nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-chloro-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-6-7-16(17(12-15)22(24)25)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTNQDGLLNHIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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